molecular formula C7H2BrCl3F2O B1403861 5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene CAS No. 1417567-66-8

5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene

Cat. No. B1403861
M. Wt: 326.3 g/mol
InChI Key: XOOZBEAGVIICCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the information might be under different but similar compounds due to the nature of organic chemistry nomenclature.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene”. Synthesis methods can vary widely depending on the desired yield, purity, and scale of production. It’s recommended to consult a comprehensive organic chemistry reference or a chemist for specific synthesis procedures.



Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR), and X-ray crystallography. However, specific structural data for “5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene” is not available in the sources I found.



Chemical Reactions Analysis

The chemical reactions involving “5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene” would depend on the conditions and reagents used. As a halogenated aromatic compound, it could potentially undergo electrophilic aromatic substitution, nucleophilic aromatic substitution, or reduction reactions, among others. However, specific reaction data for this compound is not available in the sources I found.



Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, density, etc., are crucial for handling and safety procedures. However, specific physical and chemical properties for “5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene” are not available in the sources I found.


Safety And Hazards

Safety and hazard information is essential for the safe handling and storage of chemical compounds. However, specific safety and hazard data for “5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene” is not available in the sources I found.


Future Directions

The future directions for research and applications of “5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene” would depend on its properties and potential uses. It could be explored for use in organic synthesis, materials science, pharmaceuticals, etc. However, specific future directions for this compound are not available in the sources I found.


properties

IUPAC Name

5-bromo-1,2-difluoro-3-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl3F2O/c8-3-1-4(12)6(13)5(2-3)14-7(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOZBEAGVIICCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(Cl)(Cl)Cl)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl3F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene
Reactant of Route 3
Reactant of Route 3
5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene
Reactant of Route 4
Reactant of Route 4
5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene
Reactant of Route 5
5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene
Reactant of Route 6
5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.